molecular formula C6H13O9P B14629368 alpha-D-tagatofuranose 6-phosphate CAS No. 53798-20-2

alpha-D-tagatofuranose 6-phosphate

Cat. No.: B14629368
CAS No.: 53798-20-2
M. Wt: 260.14 g/mol
InChI Key: BGWGXPAPYGQALX-VANKVMQKSA-N
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Description

alpha-D-tagatofuranose 6-phosphate: is a phosphorylated derivative of D-tagatofuranose, a sugar molecule. It is characterized by the presence of a phosphate group at the sixth carbon position of the tagatofuranose ring. This compound plays a significant role in various biological processes, particularly in the metabolism of certain bacteria and humans .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-D-tagatofuranose 6-phosphate can be achieved through enzymatic methods. One common approach involves the use of the phosphoenolpyruvate:sugar phosphotransferase system (PEP-PTS) in bacteria such as Klebsiella pneumoniae. This system facilitates the transfer of a phosphate group from phosphoenolpyruvate to D-tagatofuranose, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound typically involves biotechnological processes using microbial fermentation. The bacteria are cultured in a controlled environment, and the desired compound is extracted and purified from the fermentation broth. This method is preferred due to its efficiency and environmental friendliness .

Chemical Reactions Analysis

Types of Reactions: alpha-D-tagatofuranose 6-phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role in metabolic pathways.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride can reduce the compound to its corresponding alcohol.

    Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemistry: In chemistry, alpha-D-tagatofuranose 6-phosphate is used as a precursor in the synthesis of various complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology: In biological research, this compound is studied for its role in bacterial metabolism. It is a key intermediate in the tagatose pathway, which is involved in the utilization of D-tagatose by certain bacteria .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its involvement in metabolic pathways makes it a target for drug development aimed at treating metabolic disorders .

Industry: Industrially, this compound is used in the production of rare sugars and sugar derivatives. Its efficient synthesis and unique properties make it valuable in the food and pharmaceutical industries .

Mechanism of Action

The mechanism of action of alpha-D-tagatofuranose 6-phosphate involves its role as an intermediate in metabolic pathways. In bacteria, it is phosphorylated by the PEP-PTS system, which facilitates its conversion to other metabolites. This process is crucial for the utilization of D-tagatose and the production of energy .

Comparison with Similar Compounds

Uniqueness: alpha-D-tagatofuranose 6-phosphate is unique due to its specific role in the tagatose pathway and its involvement in bacterial metabolism. Its structure and properties make it distinct from other phosphorylated sugars .

Properties

CAS No.

53798-20-2

Molecular Formula

C6H13O9P

Molecular Weight

260.14 g/mol

IUPAC Name

[(2R,3R,4S,5S)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C6H13O9P/c7-2-6(10)5(9)4(8)3(15-6)1-14-16(11,12)13/h3-5,7-10H,1-2H2,(H2,11,12,13)/t3-,4+,5+,6+/m1/s1

InChI Key

BGWGXPAPYGQALX-VANKVMQKSA-N

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@@](O1)(CO)O)O)O)OP(=O)(O)O

Canonical SMILES

C(C1C(C(C(O1)(CO)O)O)O)OP(=O)(O)O

Origin of Product

United States

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